N-(4-bromophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-bromophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, a methoxy group, a nitro group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide typically involves the condensation of 4-bromoaniline with 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of N-(4-bromophenyl)-3-methoxy-4-amino-1H-pyrazole-5-carboxamide.
Substitution: Formation of N-(4-substituted phenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide.
Scientific Research Applications
N-(4-bromophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it may induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide shares structural similarities with other pyrazole derivatives, such as:
- N-(4-bromophenyl)-1H-pyrazole-5-carboxamide
- N-(4-bromophenyl)-3-methoxy-1H-pyrazole-5-carboxamide
- N-(4-bromophenyl)-4-nitro-1H-pyrazole-5-carboxamide .
Uniqueness
The presence of both methoxy and nitro groups in this compound imparts unique chemical and biological properties. The methoxy group enhances its solubility and bioavailability, while the nitro group contributes to its potential antimicrobial and anticancer activities .
Properties
Molecular Formula |
C11H9BrN4O4 |
---|---|
Molecular Weight |
341.12 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H9BrN4O4/c1-20-11-9(16(18)19)8(14-15-11)10(17)13-7-4-2-6(12)3-5-7/h2-5H,1H3,(H,13,17)(H,14,15) |
InChI Key |
QSIZYYFIAOWZDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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